molecular formula C14H19NO2 B595141 benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate CAS No. 1268521-48-7

benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate

Cat. No.: B595141
CAS No.: 1268521-48-7
M. Wt: 233.311
InChI Key: MBONTIKDPBMGLX-CQSZACIVSA-N
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Description

Benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate is an organic compound that features a benzyl group attached to a pyrrolidine ring The compound is characterized by its chiral center at the 2-position of the pyrrolidine ring, making it an enantiomerically pure substance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from commercially available starting materials such as 2-methylpyrrolidine.

    Benzylation: The benzyl group is introduced through a benzylation reaction, often using benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Esterification: The carboxylate group is introduced via esterification, typically using benzyl alcohol and a suitable acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Benzyl bromide or chloride with bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Reduced derivatives such as alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (2S)-1,2-dimethylpyrrolidine-2-carboxylate: The enantiomer of the compound, differing in the configuration at the chiral center.

    Benzyl 1,2-dimethylpyrrolidine-2-carboxylate: Lacks the chiral center, resulting in different stereochemical properties.

Uniqueness

Benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. This enantiomeric purity is crucial for applications requiring high specificity and selectivity.

Properties

IUPAC Name

benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(9-6-10-15(14)2)13(16)17-11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBONTIKDPBMGLX-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCN1C)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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